![molecular formula C19H20N8 B5671693 6-{4-[1-(2-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-9H-purine](/img/structure/B5671693.png)
6-{4-[1-(2-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-9H-purine
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Overview
Description
Synthesis Analysis
The synthesis of purine derivatives, including compounds related to "6-{4-[1-(2-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-9H-purine", involves multi-step reactions starting from substituted pyrimidines or imidazoles. These steps generally include treatments with amines, cyclization processes, and reactions with ammonia for the construction of the purine ring system (Yahyazadeh, Pourrostam, & Rabiee, 2004).
Molecular Structure Analysis
The molecular structure of purine derivatives is characterized by the fusion of aromatic heterocycles, namely pyrimidine and imidazole rings. Detailed structural analysis is crucial for understanding the compound's reactivity and interaction with biological molecules. Unfortunately, specific structural analyses of "6-{4-[1-(2-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-9H-purine" are not available in the provided resources.
Chemical Reactions and Properties
Imidazopyridines, closely related to the discussed compound, exhibit a broad range of chemical reactions due to their versatile structure, allowing for functionalization at various positions on the heterocyclic scaffold. These reactions include site-selective C-H functionalization, highlighting the compound's utility in synthetic chemistry (Shankar et al., 2023).
Physical Properties Analysis
The physical properties of compounds like "6-{4-[1-(2-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-9H-purine" are determined by their molecular structure. These properties include solubility, melting point, and stability, which are essential for their manipulation and application in various chemical processes. However, specific details on the physical properties of this compound are not directly provided in the available literature.
Chemical Properties Analysis
The chemical properties, such as reactivity with different agents, stability under various conditions, and potential for further derivatization, are crucial for the application of purine derivatives in synthetic chemistry and drug development. Studies on closely related compounds provide insights into these aspects, emphasizing the importance of functional group manipulations for achieving desired chemical behaviors (Imran & Abida, 2016).
properties
IUPAC Name |
6-[4-[1-(pyridin-2-ylmethyl)imidazol-2-yl]piperidin-1-yl]-7H-purine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N8/c1-2-6-20-15(3-1)11-27-10-7-21-18(27)14-4-8-26(9-5-14)19-16-17(23-12-22-16)24-13-25-19/h1-3,6-7,10,12-14H,4-5,8-9,11H2,(H,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XABRAKMWKUBOHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC=CN2CC3=CC=CC=N3)C4=NC=NC5=C4NC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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